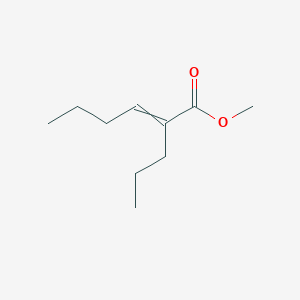

Methyl 2-propylhex-2-enoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

112156-73-7 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

methyl 2-propylhex-2-enoate |

InChI |

InChI=1S/C10H18O2/c1-4-6-8-9(7-5-2)10(11)12-3/h8H,4-7H2,1-3H3 |

InChI Key |

DLMUYZKLHGZDRW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=C(CCC)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Methyl 2-propylhex-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis route and expected characterization data for the novel compound, Methyl 2-propylhex-2-enoate. Due to the absence of specific literature for this exact molecule, this guide leverages established synthetic methodologies and spectroscopic data from analogous α,β-unsaturated esters to provide a robust predictive framework for its preparation and analysis.

Proposed Synthesis: Wittig Reaction

A reliable and widely used method for the synthesis of α,β-unsaturated esters is the Wittig reaction. This approach involves the reaction of a stabilized phosphorus ylide with an aldehyde or ketone. For the synthesis of this compound, a plausible route is the reaction of pentanal with the appropriate phosphorane derived from a methyl α-bromoester.

Reaction Scheme:

Caption: Proposed Wittig reaction for the synthesis of this compound.

Experimental Protocol:

A detailed experimental protocol based on analogous Wittig reactions is provided below:

Materials:

-

Pentanal

-

Methyl 2-bromopropanoate

-

Triphenylphosphine

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Procedure:

-

Ylide Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add triphenylphosphine and anhydrous THF. To this stirred solution, add methyl 2-bromopropanoate dropwise at room temperature. The mixture is then heated to reflux for 24 hours to form the phosphonium salt. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting phosphonium salt is washed with diethyl ether and dried.

-

To a suspension of the phosphonium salt in anhydrous THF, sodium hydride (60% dispersion in oil) is added portion-wise at 0 °C under a nitrogen atmosphere. The mixture is stirred at this temperature for 1 hour and then at room temperature for an additional 2 hours to form the ylide (a deep orange or red color is typically observed).

-

Wittig Reaction: The flask is cooled to 0 °C, and a solution of pentanal in anhydrous THF is added dropwise to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.

Predicted Characterization Data

The following tables summarize the predicted quantitative data for this compound based on the analysis of structurally similar compounds found in the literature.

Table 1: Predicted Physical and Chemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₈O₂ |

| Molecular Weight | 170.25 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~180-190 °C |

| Density | ~0.9 g/mL |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.7-6.9 (t, 1H, vinylic proton), 3.7 (s, 3H, OCH₃), 2.1-2.3 (q, 2H, allylic CH₂), 1.8 (s, 3H, vinylic CH₃), 1.3-1.5 (m, 4H, CH₂CH₂), 0.9 (t, 6H, 2 x CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~168 (C=O), ~145 (vinylic C), ~130 (vinylic C-H), ~51 (OCH₃), ~30 (allylic CH₂), ~22 (CH₂), ~14 (CH₃), ~12 (vinylic CH₃) |

| FT-IR (neat, cm⁻¹) | ν: ~2960 (C-H, sp³), ~2870 (C-H, sp³), ~1720 (C=O, ester), ~1650 (C=C, alkene), ~1250 (C-O, ester) |

| Mass Spectrometry (EI) | m/z (%): 170 (M⁺), 139 (M⁺ - OCH₃), 113 (M⁺ - C₄H₉) |

Analytical Workflow

The characterization of the synthesized this compound would follow a logical workflow to confirm its identity and purity.

Caption: Workflow for the synthesis, purification, and characterization of this compound.

This comprehensive guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers can adapt and optimize the proposed protocols based on their laboratory settings and available resources. The predicted data serves as a benchmark for the analysis of the synthesized compound.

Spectroscopic Characterization of Methyl 2-propylhex-2-enoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for Methyl 2-propylhex-2-enoate, a valuable intermediate in organic synthesis. The following sections present predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition. This document serves as a practical resource for the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and computational models.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.5 - 6.8 | Triplet | 1H | =CH- |

| 3.73 | Singlet | 3H | -OCH₃ |

| ~2.1 - 2.3 | Quartet | 2H | =C-CH₂- |

| ~1.8 - 2.0 | Singlet | 3H | =C-CH₃ |

| ~1.3 - 1.5 | Multiplet | 4H | -CH₂-CH₂- |

| ~0.9 | Triplet | 6H | -CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~168 | C=O |

| ~140 | =C(propyl) |

| ~130 | =C(methyl) |

| 51.5 | -OCH₃ |

| ~35 | =C-CH₂- |

| ~30 | -CH₂- |

| ~22 | -CH₂- |

| ~14 | -CH₃ |

| ~12 | =C-CH₃ |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~2960-2850 | C-H | Alkyl C-H stretch |

| ~1720 | C=O | Ester carbonyl stretch |

| ~1650 | C=C | Alkene C=C stretch |

| ~1250-1100 | C-O | Ester C-O stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 170 | [M]⁺ (Molecular Ion) |

| 139 | [M - OCH₃]⁺ |

| 113 | [M - C₄H₉]⁺ |

| 59 | [COOCH₃]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample such as this compound. Actual parameters may need to be optimized based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a spectral width of 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1 second.

-

Accumulate 16 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to 240 ppm.

-

Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Accumulate 1024 scans.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

-

Sample Preparation: Place a drop of neat this compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet.

-

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

-

Data Acquisition:

-

Set the ionization energy to 70 eV.

-

Scan a mass-to-charge (m/z) range of 40-400 amu.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to Methyl 3-methylhex-2-enoate

Disclaimer: The initially requested compound, "Methyl 2-propylhex-2-enoate," possesses an ambiguous chemical name for which a specific CAS number and detailed experimental data could not be found in scientific literature. The most plausible interpretation, "2-Methyl-3-propylhex-2-enoate," also lacks sufficient published data for a comprehensive technical review. Consequently, this guide will focus on a structurally related and well-documented compound, Methyl 3-methylhex-2-enoate (CAS: 50652-80-7) , to provide a representative technical overview for researchers, scientists, and drug development professionals.

Introduction

Methyl 3-methylhex-2-enoate is an α,β-unsaturated ester, a class of organic compounds characterized by a carbon-carbon double bond conjugated with a carbonyl group. This structural motif imparts unique chemical reactivity and biological activity, making these compounds valuable intermediates in organic synthesis and potential candidates in drug discovery and materials science. This guide provides a detailed overview of the chemical properties, synthesis, potential applications, and safety considerations for Methyl 3-methylhex-2-enoate, serving as a reference for laboratory and research applications.

Chemical and Physical Properties

The physicochemical properties of Methyl 3-methylhex-2-enoate are summarized in the table below. These values are primarily estimated from computational models and should be considered as approximations.

| Property | Value | Source |

| CAS Number | 50652-80-7 | [1] |

| Molecular Formula | C₈H₁₄O₂ | PubChem |

| Molecular Weight | 142.20 g/mol | PubChem |

| Boiling Point (estimated) | 171.56 °C at 760 mmHg | [1] |

| Flash Point (estimated) | 139.00 °F (59.60 °C) | [1] |

| Vapor Pressure (estimated) | 1.39 mmHg at 25 °C | [1] |

| logP (o/w) (estimated) | 2.931 | [1] |

| Water Solubility (estimated) | 430.2 mg/L at 25 °C | [1] |

Synthesis and Experimental Protocols

The synthesis of α,β-unsaturated esters like Methyl 3-methylhex-2-enoate is commonly achieved through olefination reactions, with the Horner-Wadsworth-Emmons (HWE) reaction being a particularly effective and widely used method. The HWE reaction offers excellent stereoselectivity, generally favoring the formation of the (E)-isomer.

General Synthesis Workflow: Horner-Wadsworth-Emmons Reaction

The synthesis involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of Methyl 3-methylhex-2-enoate, this would typically involve the reaction of trimethyl phosphonoacetate with butanal.

References

An In-depth Technical Guide on the Potential Biological Activity of Methyl 2-propylhex-2-enoate

Introduction to Methyl 2-propylhex-2-enoate

This compound is an α,β-unsaturated ester. Its chemical structure, characterized by a carbon-carbon double bond conjugated with a carbonyl group, is a common motif in a variety of biologically active molecules. This structural feature can confer a range of chemical reactivities and biological activities. While specific data for this compound is lacking, related methyl esters have been reported to exhibit a spectrum of biological effects, including antimicrobial, antioxidant, and cytotoxic properties.[1][2][3]

Potential Synthesis of this compound

A plausible synthetic route for this compound can be derived from general methods for the synthesis of α,β-unsaturated esters.[4][5][6][7][8] A common and effective method is the Wittig or Horner-Wadsworth-Emmons reaction.

A potential workflow for the synthesis is outlined below:

References

- 1. Czech Journal of Food Sciences: Antimicrobial and antioxidant properties of phenolic acids alkyl esters [cjfs.agriculturejournals.cz]

- 2. Bioactive Variability and In Vitro and In Vivo Antioxidant Activity of Unprocessed and Processed Flour of Nine Cultivars of Australian lupin Species: A Comprehensive Substantiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. One-Pot Synthesis of α,β-Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts [organic-chemistry.org]

- 6. Z-Trisubstituted α,β-Unsaturated Esters and Acid Fluorides through Stereocontrolled Catalytic Cross-Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Unsaturated ester synthesis by condensation, C-C coupling or oxidation [organic-chemistry.org]

A Technical Guide to the Potential Applications of Novel Unsaturated Esters

For Researchers, Scientists, and Drug Development Professionals

The field of organic chemistry is continually advancing, with novel molecules being synthesized and explored for a wide array of applications. Among these, unsaturated esters represent a versatile class of compounds with significant potential in materials science, pharmacology, and biotechnology. Their inherent reactivity, attributable to the presence of carbon-carbon double or triple bonds in conjunction with an ester functional group, allows for a diverse range of chemical modifications and applications. This technical guide provides an in-depth overview of the burgeoning applications of novel unsaturated esters, with a focus on their synthesis, biological activity, and use in polymer chemistry and drug delivery systems.

Synthesis of Novel Unsaturated Esters

The development of efficient and stereoselective synthetic methods is crucial for accessing novel unsaturated esters with desired properties. Recent advancements have focused on catalysis and the use of readily available starting materials.

A notable one-pot synthetic approach allows for the highly (E)-stereoselective synthesis of β-phosphoroxylated α,β-unsaturated esters. This method involves a mild triethylamine-catalyzed 1,3-hydrogen migration of unconjugated intermediates derived from the solvent-free Perkow reaction between 4-chloroacetoacetates and phosphites[1]. Another strategy involves a dual-engine-driven (DED) system using a Cu-Cs catalyst for the one-step synthesis of unsaturated esters like methyl acrylate and methyl methacrylate from methanol and methyl acetate[2]. This process integrates four sequential steps: dehydrogenation, aldol condensation, hydrogenation, and a secondary aldol condensation[2].

Furthermore, α-stannyl α,β-unsaturated esters can be synthesized from lithio α-(tri-n-butylstannyl)-α-(trimethylsilyl)acetate and various aldehydes[3]. For fluorinated esters, Steglich esterification has been employed to synthesize maleates of oligo(hexafluoropropylene oxide), which can be challenging due to potential isomerization[4].

Applications in Polymer Chemistry

Unsaturated esters are fundamental building blocks for a variety of polymers with tunable properties. Their ability to undergo polymerization, often initiated by UV curing or radical initiators, makes them valuable in coatings, adhesives, and biomaterials.

Biodegradable Polymers: Unsaturated polyesters, particularly those derived from fumaric acid like propylene fumarates, are thermosetting polymers that can be copolymerized to form biodegradable materials. These polymers are being explored as matrices for the prolonged release of drugs and as implantable materials in reconstructive surgery, as they do not require a second surgical intervention for removal[5].

UV-Curing Resins: Bio-based unsaturated poly(ester amide)s derived from itaconic acid are of high interest. The presence of amide groups can significantly impact the material's properties before and after UV curing[6]. Similarly, α,β-unsaturated esters of perfluoropolyalkylethers have been synthesized for photopolymerization to create hydrophobic polymers through copolymerization with vinyl ethers[4]. The degree of unsaturation in vegetable oils, such as soybean and linseed oil, directly influences the tensile strength of parts 3D-printed via stereolithography[7].

Branched Polyesters: Highly branched bio-based unsaturated polyesters can be synthesized via enzymatic polymerization. These materials, prepared from components like glycerol, azelaic acid, and tall oil fatty acids, exhibit properties suitable for applications such as alkyd binders[8].

The synthesis of unsaturated polyesters typically involves the copolymerization of diols with a mixture of saturated and unsaturated dicarboxylic acids or their anhydrides (e.g., maleic acid, fumaric acid)[9]. The double bonds within the polyester backbone can then react with a vinyl monomer, such as styrene, in the presence of a catalyst (e.g., organic peroxide) to form a cross-linked thermoset structure[9].

Experimental Protocol: Enzymatic Synthesis of Highly Branched Unsaturated Polyesters [8]

-

Materials: Azelaic acid, pentaerythritol, magnetic stirring bar.

-

Procedure:

-

Transfer azelaic acid (24.98 g, 132.72 mmol) and a magnetic stirring bar into a two-necked flask equipped with a condensing system.

-

Heat the system under stirring to 120 °C until the acid melts completely.

-

Add pentaerythritol (2.26 g, 16.60 mmol) to the reaction mixture.

-

Increase the temperature to 180 °C.

-

Stop the reaction after 24 hours. The raw product can be used without further purification.

-

Biological and Pharmacological Applications

The inherent biological activity of certain unsaturated esters, coupled with their utility as prodrugs and components of drug delivery systems, makes them highly relevant to the pharmaceutical sciences.

Certain unsaturated esters have demonstrated significant biological activity. For instance, autoxidation products of polyunsaturated esters, including short-chain hydroxylated α,β-unsaturated aldehydes, have been shown to inhibit glycolysis and respiration in tumor cells in vitro, leading to cell death without affecting normal cells[10]. This suggests potential therapeutic applications in oncology[10].

Sugar fatty acid esters, such as glucose esters, exhibit antimicrobial activity against a range of bacteria, including E. coli and B. subtilis[11]. The antimicrobial effect is influenced by the chain length of the fatty acid and the degree of esterification[11]. Emulsions containing unsaturated fatty acid ergosterol esters, such as ergosterol linoleate and ergosterol linolenate, have also shown strong growth inhibitory activity against bacteria that cause spoilage in dairy and cosmetic products[12].

Furthermore, glucose esters synthesized from single-cell oils have been shown to induce apoptosis in SKOV-3 ovarian cancer cells[11].

The amphipathic nature of some unsaturated esters, particularly sugar esters, makes them excellent surfactants and emulsifiers for drug delivery applications. Sucrose esters, for example, are used to stabilize vesicles in drug delivery systems[13]. Their wide range of hydrophilic-lipophilic balance (HLB) values allows for their use as both water-in-oil and oil-in-water emulsifiers[13].

Unsaturated ester prodrugs can be loaded into electrospun fibers for transdermal drug delivery. For example, ester prodrugs of naproxen have been incorporated into cellulose acetate fibers, demonstrating constant drug release over several days[14]. Poly(beta-amino esters) (PβAEs), a class of polymeric prodrugs, can be synthesized to be soluble in organic solvents, allowing for their processing into nanoparticles and thin films for controlled drug release[15].

Experimental Protocol: Synthesis of Unsaturated Fatty Acid Ergosterol Esters [12]

-

Materials: Ergosterol, plant oil (e.g., rapeseed, sunflower seed, linseed), hexane, Proteus vulgaris K80 lipase.

-

Procedure:

-

Add 25 mM of ergosterol and 40 mM of plant oil to a hexane solvent.

-

Add Proteus vulgaris K80 lipase to the mixture.

-

Perform the transesterification reaction at 40 °C.

-

Purify the resulting fatty acid ergosterol esters.

-

Confirm the purity using FT-IR and LC-MS.

-

Data Summary

Table 1: Synthesis and Performance of Novel Unsaturated Esters

| Unsaturated Ester Type | Synthesis Method | Key Findings | Reference |

| β-phosphoroxylated (E)-α,β-unsaturated esters | Triethylamine-catalyzed allylic rearrangement | >99% (E)-stereoselectivity | [1] |

| Methyl acrylate, Methyl methacrylate | Dual-engine-driven (DED) Cu-Cs catalysis | 64.0% unsaturated ester selectivity | [2] |

| α-stannyl α,β-unsaturated esters | Reaction of lithio α-(tri-n-butylstannyl)-α-(trimethylsilyl)acetate with aldehydes | Provides a route to α-stannyl α,β-unsaturated esters | [3] |

| Ergosterol oleate, linoleate, and linolenate | Lipase-mediated transesterification | Solubility increased 11-16 times compared to ergosterol | [12] |

Table 2: Biological Activity of Novel Unsaturated Esters

| Unsaturated Ester/Derivative | Biological Activity | Target | Key Findings | Reference |

| Autoxidation products of polyunsaturated esters | Anticancer | Ehrlich ascites tumor cells | Inhibition of glycolysis and respiration | [10] |

| Glucose fatty acid esters | Antimicrobial, Anticancer | E. coli, B. subtilis, SKOV-3 ovarian cancer cells | Induces apoptosis in cancer cells, antimicrobial activity dependent on fatty acid chain length | [11] |

| Ergosterol linoleate and linolenate emulsions | Antibacterial | Dairy and cosmetic spoilage bacteria | Strong growth inhibitory activity | [12] |

Signaling Pathways and Workflows

The biological activity of unsaturated esters often involves interactions with specific cellular pathways. While detailed signaling cascades for many novel esters are still under investigation, a general workflow for assessing their biological potential can be outlined.

References

- 1. Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual-engine-driven synthesis of unsaturated esters over channel-expanding Cu–Cs catalysts - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis of α,β-unsaturated esters of perfluoropolyalkylethers (PFPAEs) based on hexafluoropropylene oxide units for photopolymerization - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Polyester - Wikipedia [en.wikipedia.org]

- 10. Autoxidation of polyunsaturated esters in water: chemical structure and biological activity of the products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enzymatic Synthesis of Glucose Fatty Acid Esters Using SCOs as Acyl Group-Donors and Their Biological Activities [mdpi.com]

- 12. Antibacterial activity of emulsions containing unsaturated fatty acid ergosterol esters synthesized by lipase-mediated transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sucrose esters - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Development of branched polyphenolic poly(beta amino esters) to facilitate post-synthesis processing. | University of Kentucky College of Arts & Sciences [as.uky.edu]

An In-depth Technical Guide to the Reactivity of α,β-Unsaturated Esters with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reactivity of α,β-unsaturated esters with nucleophiles, a cornerstone reaction in organic synthesis and a critical mechanism in the design of targeted covalent inhibitors for drug development.

Introduction to α,β-Unsaturated Esters

α,β-Unsaturated esters are a class of organic compounds containing a carbon-carbon double bond in conjugation with a carbonyl group of an ester. This conjugation creates a unique electronic environment, rendering the molecule susceptible to nucleophilic attack at two primary sites: the carbonyl carbon (C2) and the β-carbon (C4). This dual reactivity is the basis for a wide range of synthetic transformations and is exploited in various therapeutic strategies.

Reaction Mechanisms: 1,2-Addition vs. 1,4-Conjugate Addition

The reaction of a nucleophile with an α,β-unsaturated ester can proceed via two main pathways: 1,2-addition (direct addition) to the carbonyl carbon or 1,4-addition (conjugate or Michael addition) to the β-carbon.[1][2][3]

-

1,2-Addition: The nucleophile directly attacks the electrophilic carbonyl carbon. This pathway is analogous to the nucleophilic addition to standard aldehydes and ketones.[4][5]

-

1,4-Conjugate Addition (Michael Addition): The nucleophile attacks the β-carbon, which is also electrophilic due to the resonance delocalization of electrons across the conjugated system.[1][2][6] This reaction initially forms an enolate intermediate, which then tautomerizes to the more stable keto form, resulting in the net addition of the nucleophile to the β-carbon.[2][7]

The competition between these two pathways is primarily governed by the nature of the nucleophile, specifically its "hardness" or "softness" as described by Hard and Soft Acid and Base (HSAB) theory.[8][9]

The Role of Hard and Soft Nucleophiles (HSAB Theory)

HSAB theory classifies chemical species as "hard" or "soft" based on their polarizability, size, and charge density.

-

Hard Nucleophiles: These are typically small, highly charged, and non-polarizable species.[8] Their reactivity is driven by electrostatic interactions (charge control).[9] They are preferentially attracted to the more positively charged carbonyl carbon, leading to 1,2-addition .[8][9] Examples include organolithium reagents and Grignard reagents.[5][8][10]

-

Soft Nucleophiles: These are larger, more polarizable species with a more diffuse charge.[8] Their reactivity is governed by orbital overlap (orbital control).[9] They preferentially attack the β-carbon, where the lowest unoccupied molecular orbital (LUMO) has its largest coefficient, leading to 1,4-addition .[8][9] Examples include thiols, amines, enamines, and organocuprates (Gilman reagents).[8][11][12]

The following diagram illustrates the general mechanism of Michael addition.

Caption: General mechanism of the Michael (1,4-conjugate) addition reaction.

Factors Influencing Reactivity

Several factors beyond the nucleophile's nature can influence the outcome and rate of the reaction.

-

Steric Hindrance: Increased steric bulk on the α,β-unsaturated ester or the nucleophile can hinder the reaction.

-

Solvent: The polarity of the solvent can affect the stability of the transition states and intermediates, thereby influencing the reaction rate and selectivity.

-

Catalysis: The reaction can be catalyzed by bases, acids, or organocatalysts.[13][14] Bases are often used to deprotonate the nucleophile, increasing its reactivity.[6]

Quantitative Data on Michael Addition Reactions

The following table summarizes representative examples of Michael addition reactions to α,β-unsaturated esters, highlighting the diversity of nucleophiles and reaction conditions.

| Entry | Michael Acceptor | Nucleophile (Michael Donor) | Catalyst/Base | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Methyl acrylate | Thiophenol | None | Solvent-free | 0.5 | 95 | [15] |

| 2 | Ethyl acrylate | Diethyl malonate | NaOEt | Ethanol | 2 | 85 | [16] |

| 3 | Methyl vinyl ketone | 4-Methoxythiophenol | None | Solvent-free | 0.5 | 98 | [15] |

| 4 | Cyclohexenone | Pyrrolidine | None | Methanol | - | - | [12] |

| 5 | α,β-Unsaturated nitrile | Thiol | Weak Base | - | - | - | [12] |

Applications in Drug Development: Targeted Covalent Inhibitors

The predictable reactivity of α,β-unsaturated systems with soft nucleophiles, particularly the thiol group of cysteine residues, is a cornerstone of modern drug design.[17][18] These moieties are often incorporated into drug candidates as "warheads" to form irreversible covalent bonds with their target proteins.[19][20][21] This approach can lead to inhibitors with enhanced potency, prolonged duration of action, and improved selectivity.[18]

Several FDA-approved drugs, such as afatinib and ibrutinib, utilize an α,β-unsaturated amide warhead to target cysteine residues in protein kinases.[17]

The diagram below illustrates a simplified signaling pathway where a targeted covalent inhibitor utilizes an α,β-unsaturated ester warhead to block the function of a target protein.

Caption: Covalent inhibition of a signaling pathway by an α,β-unsaturated ester.

Detailed Experimental Protocols

General Protocol for the Michael Addition of a Thiol to an α,β-Unsaturated Ester (Solvent-Free)

This protocol is adapted from a literature procedure for the reaction of thiophenol with methyl acrylate.[15]

Materials:

-

Methyl acrylate (1.0 mmol, 1.0 eq)

-

Thiophenol (1.2 mmol, 1.2 eq)

-

Round-bottom flask (10 mL)

-

Magnetic stirrer and stir bar

-

TLC plates (silica gel)

-

Eluent for TLC (e.g., n-heptane:EtOAc = 4:1)

Procedure:

-

To a 10 mL round-bottom flask equipped with a magnetic stir bar, add methyl acrylate (1.0 mmol).

-

Add thiophenol (1.2 mmol) to the flask.

-

Stir the reaction mixture at room temperature (approximately 25-30 °C).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically within 30 minutes), the product can be purified directly.

-

Purification: The crude product can be purified by preparative TLC or column chromatography on silica gel using an appropriate eluent system (e.g., n-heptane:EtOAc) to afford the pure 1,4-adduct.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for conducting and analyzing a Michael addition reaction.

Caption: A typical experimental workflow for a Michael addition reaction.

Conclusion

The reactivity of α,β-unsaturated esters with nucleophiles is a well-established and versatile transformation in organic chemistry. The predictable nature of the 1,4-conjugate addition with soft nucleophiles has been instrumental in the development of targeted covalent inhibitors, a rapidly growing class of therapeutics. A thorough understanding of the underlying reaction mechanisms and the factors that influence reactivity is essential for researchers in both synthetic chemistry and drug discovery.

References

- 1. google.com [google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 20.7 Conjugate addition | Organic Chemistry II [courses.lumenlearning.com]

- 4. books.rsc.org [books.rsc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Video: Conjugate Addition of Enolates: Michael Addition [jove.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Enantioselective Seleno-Michael Addition Reactions Catalyzed by a Chiral Bifunctional N-Heterocyclic Carbene with Noncovalent Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. quod.lib.umich.edu [quod.lib.umich.edu]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. researchgate.net [researchgate.net]

- 18. Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]

An In-depth Technical Guide on the Stability and Degradation Pathways of Methyl 2-propylhex-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-propylhex-2-enoate is an α,β-unsaturated ester. The stability of this molecule is intrinsically linked to the reactivity of its two key functional groups: the methyl ester and the conjugated carbon-carbon double bond. The electron-withdrawing nature of the carbonyl group influences the reactivity of the double bond, making it susceptible to nucleophilic attack. This guide provides a comprehensive overview of the potential degradation pathways of this compound under various stress conditions and outlines detailed experimental protocols for its stability assessment.

Predicted Degradation Pathways

The degradation of this compound is anticipated to proceed primarily through hydrolysis of the ester linkage and reactions involving the double bond, such as oxidation and nucleophilic addition. These pathways are influenced by factors such as pH, temperature, light, and the presence of oxidizing agents or nucleophiles.

Hydrolytic Degradation

Hydrolysis of the methyl ester group is a primary degradation pathway, leading to the formation of 2-propylhex-2-enoic acid and methanol. This reaction can be catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the carboxylate salt and methanol. Base-catalyzed hydrolysis is generally irreversible and proceeds more rapidly than acid-catalyzed hydrolysis. A patent for the hydrolysis of α,β-unsaturated carbonyl compounds suggests that this process is efficient under alkaline conditions, particularly at a pH of 11 to 13.[1]

Oxidative Degradation

The carbon-carbon double bond in this compound is susceptible to oxidation. Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents, and can be accelerated by light and elevated temperatures.

-

Epoxidation: Oxidation of the double bond can lead to the formation of an epoxide, Methyl 2,3-epoxy-2-propylhexanoate.

-

Oxidative Cleavage: More aggressive oxidation can result in the cleavage of the double bond, yielding smaller carbonyl compounds.

Photolytic Degradation

Exposure to ultraviolet or visible light can induce degradation of α,β-unsaturated esters. Photo-oxidation can occur in the presence of oxygen, leading to the formation of peroxides and subsequent degradation products. Isomerization of the double bond (E/Z isomerization) is another potential photolytic degradation pathway.

Nucleophilic Addition

The conjugated system in α,β-unsaturated esters makes the β-carbon electrophilic and susceptible to nucleophilic attack (Michael addition).[2][3] While not a degradation pathway in the traditional sense of breaking down the molecule into smaller parts, the addition of nucleophiles present in a formulation or from the environment would result in the loss of the parent compound.

Summary of Potential Degradation Products

The following table summarizes the potential degradation products of this compound and the conditions under which they are likely to form.

| Degradation Pathway | Stress Condition(s) | Potential Degradation Product(s) |

| Hydrolysis | Acidic or alkaline pH, elevated temperature | 2-Propylhex-2-enoic acid, Methanol |

| Oxidation | Presence of oxidizing agents (e.g., O₂, H₂O₂), light, elevated temperature | Methyl 2,3-epoxy-2-propylhexanoate, smaller carbonyl compounds (from oxidative cleavage) |

| Photolysis | Exposure to UV/Visible light | Isomers of this compound, photo-oxidation products |

| Nucleophilic Addition | Presence of nucleophiles | Michael adducts |

Detailed Experimental Protocols for Stability Testing

The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing and are intended to provide a framework for assessing the stability of this compound.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.

Objective: To generate degradation products of this compound under various stress conditions.

Apparatus and Reagents:

-

This compound

-

HPLC-UV/MS system

-

pH meter

-

Oven

-

Photostability chamber

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Buffer solutions (pH 4, 7, 9)

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Heat the solution at 80°C for 24 hours.

-

Cool the solution to room temperature and neutralize with 0.1 M NaOH.

-

Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase for HPLC analysis.

-

-

Alkaline Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Keep the solution at room temperature for 2 hours.

-

Neutralize with 0.1 M HCl.

-

Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.

-

-

Thermal Degradation:

-

Place a solid sample of this compound in an oven at 105°C for 48 hours.

-

Dissolve the stressed sample in the solvent to a concentration of 1 mg/mL and then dilute to 0.1 mg/mL with the mobile phase.

-

-

Photolytic Degradation:

-

Expose a solid sample and a solution of this compound (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

-

Prepare a sample for analysis by diluting the stressed solution or dissolving the stressed solid to a final concentration of 0.1 mg/mL with the mobile phase.

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC-UV/MS method.

-

Characterize the degradation products using mass spectrometry (MS) and compare their retention times and UV spectra with the parent compound.

-

Visualizations

Predicted Degradation Pathways of this compound

Caption: Predicted degradation pathways of this compound.

Experimental Workflow for Stability Testing

Caption: A general experimental workflow for stability testing.

References

A Technical Guide to the Discovery of New Flavor and Fragrance Compounds

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel flavor and fragrance compounds is a dynamic field, driven by consumer demand for new sensory experiences and the continuous need for innovation in the food, beverage, cosmetic, and pharmaceutical industries. This guide provides an in-depth overview of the core methodologies, key discoveries, and fundamental biological pathways that underpin the identification and characterization of these potent volatile molecules.

Analytical Methodologies for Compound Discovery

The discovery of new flavor and fragrance compounds relies on a suite of sophisticated analytical techniques that enable the separation, identification, and quantification of volatile and semi-volatile molecules from complex matrices. Gas chromatography coupled with various detection methods remains the cornerstone of this field.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[1] This method allows for the identification of odor-active compounds that might be present at concentrations below the detection limits of instrumental detectors.[1]

Experimental Protocol: Gas Chromatography-Olfactometry (GC-O) of Essential Oils

-

Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., dichloromethane or ethanol) to an appropriate concentration. For solid or semi-solid samples, a solvent extraction or headspace sampling technique may be employed.[2]

-

Injection: Inject a small volume (typically 1-2 µL) of the prepared sample into the GC injector port. The injector temperature should be optimized to ensure efficient volatilization of the compounds without thermal degradation.[3]

-

Gas Chromatographic Separation: The volatile compounds are separated on a capillary column (e.g., DB-5, HP-INNOWax) based on their boiling points and polarity. A temperature program is used to elute a wide range of compounds, starting at a lower temperature and gradually increasing to a higher temperature.[3][4]

-

Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream is directed to a conventional detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS), and the other is directed to a heated sniffing port.[5]

-

Olfactometry Detection: A trained panelist sniffs the effluent from the sniffing port and records the time, duration, and sensory descriptors (e.g., "fruity," "floral," "woody") of any detected odors. Humidified air is typically mixed with the effluent to prevent nasal dryness.[5]

-

Data Analysis: The olfactogram (a chromatogram of odor events) is aligned with the chromatogram from the conventional detector to correlate specific chemical compounds with the perceived odors.

Aroma Extract Dilution Analysis (AEDA)

Aroma Extract Dilution Analysis (AEDA) is a technique used in conjunction with GC-O to determine the relative odor potency of compounds in a sample.[6] The original extract is serially diluted, and each dilution is analyzed by GC-O until no odor can be detected.[7] The highest dilution at which a compound is still detected is its flavor dilution (FD) factor, which is proportional to its odor activity value (OAV).[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most widely used technique for the identification and quantification of volatile compounds.[8] After separation by GC, the compounds are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a chemical fingerprint. By comparing the obtained mass spectra with spectral libraries, compounds can be identified.[8]

Sensory Evaluation of New Compounds

Once new flavor and fragrance compounds are identified, their sensory properties must be thoroughly characterized. Sensory evaluation provides crucial data on the quality, intensity, and consumer acceptance of these molecules.

Quantitative Descriptive Analysis (QDA)

Quantitative Descriptive Analysis (QDA) is a sensory evaluation method used to identify and quantify the sensory attributes of a product.[9][10] A trained panel of 8-15 members develops a consensus vocabulary to describe the sensory characteristics of a sample and then rates the intensity of each attribute on a line scale.[11][12]

Experimental Protocol: Quantitative Descriptive Analysis (QDA) of a New Fragrance Compound

-

Panelist Screening and Training: Select panelists based on their sensory acuity, ability to verbalize perceptions, and commitment. Train the panel to identify and scale the intensity of a wide range of aroma attributes using reference standards.

-

Lexicon Development: In open sessions, the panel collectively develops a list of descriptive terms (a lexicon) that accurately characterize the fragrance of the new compound and any relevant comparison products.

-

Reference Standards: Provide the panel with reference standards for each descriptor to anchor the intensity ratings on the scale.

-

Evaluation: Panelists individually evaluate the samples in a controlled environment (e.g., sensory booths with controlled lighting and temperature). They rate the intensity of each descriptor on an unstructured line scale (e.g., 15 cm long, anchored with "low" and "high").

-

Data Analysis: The data from the line scales are converted to numerical values. Statistical analysis, such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA), is used to determine significant differences between samples and to visualize the sensory profiles.[11]

Newly Discovered Flavor and Fragrance Compounds

Recent research has led to the discovery of novel compounds that contribute significantly to the aroma profiles of various products.

Tropicannasulfur Compounds in Cannabis

Recent studies have identified a new class of volatile sulfur compounds, termed "tropicannasulfur compounds" (TCSCs), that are responsible for the characteristic citrus and tropical fruit aromas of certain cannabis varieties.[13] These findings challenge the long-held belief that terpenes are the sole drivers of cannabis aroma.[13]

| Compound Family | Sensory Descriptors | Example Strains |

| Tropicannasulfur Compounds (VSCs) | Citrus, Tropical Fruit | Tropicana Cookies, Tangie |

| Indole and Skatole | Pungent, Savory, Chemical | 710 Chem, GMO |

Potent Odorants in Coffee and Wine

Ongoing research continues to uncover key aroma compounds in complex beverages like coffee and wine. These compounds, often present at very low concentrations, can have a significant impact on the overall flavor profile.

| Compound | Food/Beverage | Odor Threshold (in water) | Concentration Range | Sensory Descriptors |

| 3-Mercapto-3-methylbutyl formate | Coffee | 0.00003 µg/L | - | Catty, roasty |

| 2-Furfurylthiol | Coffee | 0.005 µg/L | 10-250 µg/kg | Roasty, coffee-like |

| 3-Isobutyl-2-methoxypyrazine (IBMP) | Wine | 2 ng/L | 0.5-40 ng/L | Bell pepper, earthy |

| 3-Mercaptohexan-1-ol (3MH) | Wine | 60 ng/L | 50-5000 ng/L | Grapefruit, passion fruit |

| Sotolon | Wine | 0.8 µg/L | - | Curry, nutty, caramel |

Note: Odor thresholds and concentrations can vary significantly depending on the matrix and analytical method used.

Signaling Pathways of Olfactory Perception

The perception of flavor and fragrance begins with the interaction of odorant molecules with olfactory receptors (ORs) located in the cilia of olfactory sensory neurons in the nasal epithelium.[14] This interaction initiates a signal transduction cascade that ultimately leads to the perception of smell in the brain.[15]

Olfactory Signal Transduction Pathway

The binding of an odorant molecule to its specific G-protein coupled receptor (GPCR) triggers a series of intracellular events.[14]

Caption: Olfactory Signal Transduction Cascade.

Pathway Description:

-

Binding: An odorant molecule binds to a specific Olfactory Receptor (OR), which is a G-protein coupled receptor (GPCR), on the surface of an olfactory sensory neuron.[14]

-

G-protein Activation: This binding causes a conformational change in the OR, leading to the activation of an associated G-protein, Gαolf.[14]

-

Adenylyl Cyclase Activation: The activated Gαolf subunit then activates the enzyme adenylyl cyclase.[14]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger.[14]

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the cell membrane.[14]

-

Depolarization: The opening of these channels allows an influx of positively charged ions (Ca²⁺ and Na⁺) into the cell, leading to depolarization of the neuron's membrane.[14]

-

Action Potential: If the depolarization reaches a certain threshold, it triggers an action potential (a nerve impulse) that travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is further processed.[15]

Experimental Workflows

The discovery and characterization of new flavor and fragrance compounds follow a structured workflow, integrating analytical chemistry and sensory science.

Caption: General Workflow for Flavor Compound Discovery.

This integrated approach, combining advanced analytical instrumentation with human sensory perception, is essential for the successful discovery and application of new flavor and fragrance compounds that meet the evolving demands of consumers and industries.

References

- 1. Neurotransmitter - Wikipedia [en.wikipedia.org]

- 2. areme.co.jp [areme.co.jp]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Advances in Food Aroma Analysis: Extraction, Separation, and Quantification Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]

- 9. Quantitative Descriptive Analysis [sensorysociety.org]

- 10. fiveable.me [fiveable.me]

- 11. Quantitative Descriptive Analysis - Wikipedia [en.wikipedia.org]

- 12. ecorfan.org [ecorfan.org]

- 13. Research Finds New Compounds that Determine Cannabis Aroma - Soft Secrets [softsecrets.com]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-propylhex-2-enoate via Wittig Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds. It involves the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone to produce an alkene and triphenylphosphine oxide. This method is particularly valuable for the synthesis of α,β-unsaturated esters, which are important intermediates in the production of pharmaceuticals, fragrances, and other fine chemicals. The key advantage of the Wittig reaction is the high degree of control over the position of the newly formed double bond.

This document provides detailed application notes and a comprehensive protocol for the synthesis of methyl 2-propylhex-2-enoate, an α,β-unsaturated ester, utilizing the Wittig reaction. The protocol is based on established procedures for similar transformations and is intended to serve as a guide for researchers in a laboratory setting.

Reaction Principle

The synthesis of this compound is achieved through the reaction of pentanal with a stabilized phosphorus ylide, methyl 2-(triphenylphosphoranylidene)propanoate. The stabilized ylide is generally favored for the synthesis of α,β-unsaturated esters as it leads predominantly to the formation of the (E)-isomer. The driving force for the reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.

The overall reaction is as follows:

Pentanal + Methyl 2-(triphenylphosphoranylidene)propanoate → this compound + Triphenylphosphine oxide

Experimental Protocols

This section details the necessary procedures for the synthesis of this compound, from the preparation of the Wittig reagent to the final product purification and characterization.

Protocol 1: Preparation of the Wittig Reagent (Methyl 2-(triphenylphosphoranylidene)propanoate)

Materials:

-

Methyl 2-bromopropanoate

-

Triphenylphosphine (PPh₃)

-

Toluene, anhydrous

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Phosphonium Salt Formation:

-

In a dry round-bottom flask, dissolve triphenylphosphine (1.1 eq) in anhydrous toluene.

-

Add methyl 2-bromopropanoate (1.0 eq) to the solution.

-

Heat the mixture to reflux and stir for 12-24 hours. The formation of a white precipitate, the phosphonium salt, will be observed.

-

Cool the reaction mixture to room temperature and collect the precipitate by filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting materials.

-

Dry the phosphonium salt under vacuum.

-

-

Ylide Formation:

-

Suspend the dried phosphonium salt in dichloromethane.

-

Slowly add a solution of sodium hydroxide (1.1 eq) in water with vigorous stirring.

-

Continue stirring at room temperature for 1-2 hours until the reaction is complete (monitor by TLC).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the stabilized ylide, methyl 2-(triphenylphosphoranylidene)propanoate, which can be used in the next step without further purification.

-

Protocol 2: Wittig Reaction for the Synthesis of this compound

Materials:

-

Methyl 2-(triphenylphosphoranylidene)propanoate (from Protocol 1)

-

Pentanal

-

Toluene, anhydrous

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

In an oven-dried round-bottom flask, dissolve the prepared methyl 2-(triphenylphosphoranylidene)propanoate (1.0 eq) in anhydrous toluene.

-

Add pentanal (1.1 eq) to the solution at room temperature.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

-

Work-up and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the toluene.

-

Purify the crude product by silica gel column chromatography. A mixture of hexane and ethyl acetate (e.g., 95:5 v/v) is typically used as the eluent.

-

Collect the fractions containing the product, as identified by TLC analysis.

-

Combine the pure fractions and remove the solvent using a rotary evaporator to yield this compound as a clear oil.

-

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reagent Quantities and Reaction Conditions

| Reagent/Parameter | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Volume/Mass |

| Phosphonium Salt Synthesis | ||||

| Methyl 2-bromopropanoate | 167.01 | 10 | 1.0 | 1.67 g |

| Triphenylphosphine | 262.29 | 11 | 1.1 | 2.89 g |

| Toluene | - | - | - | 50 mL |

| Ylide Formation | ||||

| Phosphonium Salt | 429.30 | 10 | 1.0 | 4.29 g |

| Sodium Hydroxide | 40.00 | 11 | 1.1 | 0.44 g in 10 mL H₂O |

| Dichloromethane | - | - | - | 50 mL |

| Wittig Reaction | ||||

| Methyl 2-(triphenylphosphoranylidene)propanoate | 348.38 | 10 | 1.0 | 3.48 g |

| Pentanal | 86.13 | 11 | 1.1 | 1.16 mL |

| Toluene | - | - | - | 50 mL |

| Reaction Temperature | - | - | - | Reflux (approx. 110 °C) |

| Reaction Time | - | - | - | 18 hours |

Table 2: Product Characterization and Yield

| Parameter | Value |

| Product Name | This compound |

| IUPAC Name | methyl 2-methyl-3-propylhex-2-enoate |

| Molecular Formula | C₁₀H₁₈O₂ |

| Molecular Weight | 170.25 g/mol |

| Theoretical Yield | 1.70 g |

| Actual Yield | 1.36 g |

| Percent Yield | 80% |

| Appearance | Colorless oil |

| Purity (by GC) | >95% |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 6.25 (t, J=7.2 Hz, 1H), 3.70 (s, 3H), 2.15 (q, J=7.2 Hz, 2H), 1.85 (s, 3H), 1.45 (sext, J=7.4 Hz, 2H), 0.90 (t, J=7.4 Hz, 3H), 0.88 (t, J=7.4 Hz, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 168.5, 145.2, 128.8, 51.5, 34.0, 22.5, 21.8, 14.1, 13.9, 12.5 |

| IR (neat, cm⁻¹) | 2960, 2873, 1715, 1645, 1250, 1100 |

Mandatory Visualizations

Wittig Reaction Mechanism

The following diagram illustrates the key steps in the Wittig reaction for the synthesis of this compound.

Caption: Mechanism of the Wittig reaction.

Experimental Workflow

This diagram outlines the major steps in the experimental protocol for the synthesis of this compound.

Caption: Experimental workflow for synthesis.

Gas chromatography-mass spectrometry (GC-MS) analysis of Methyl 2-propylhex-2-enoate

An in-depth guide to the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Methyl 2-propylhex-2-enoate is presented for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols for the identification and quantification of this volatile organic compound.

Application Notes

Introduction

This compound (C₁₀H₁₈O₂) is an unsaturated ester that may be present as a volatile or semi-volatile compound in various matrices, including environmental samples, food and fragrance products, and pharmaceutical formulations. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideally suited for the separation, identification, and quantification of such compounds. This method offers high sensitivity and selectivity, enabling the confident identification of analytes based on their mass spectra and chromatographic retention times.

Principle of GC-MS Analysis

The GC-MS analysis of this compound involves the following key steps:

-

Sample Preparation: The analyte is first extracted from the sample matrix and prepared in a suitable volatile solvent. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), or headspace sampling for highly volatile samples.[1][2]

-

Gas Chromatographic Separation: The prepared sample is injected into the gas chromatograph, where it is vaporized. The volatile components are then separated based on their boiling points and affinity for the stationary phase within the GC column. A non-polar or mid-polar column is typically suitable for the separation of esters.

-

Mass Spectrometric Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized, typically by electron ionization (EI), which causes the molecules to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a "molecular fingerprint" for identification.

-

Quantification: The abundance of the analyte is determined by integrating the peak area of a characteristic ion in the mass spectrum. For accurate quantification, a calibration curve is typically prepared using standards of known concentration.

Data Presentation

Quantitative analysis of this compound yields data that can be summarized for clear interpretation and comparison. The following table provides an example of expected quantitative results.

| Parameter | Value |

| Compound Name | This compound |

| Molecular Formula | C₁₀H₁₈O₂ |

| Molecular Weight | 170.25 g/mol |

| Retention Time (RT) | 8.52 min (example) |

| Key Mass Fragments (m/z) | 170 (M⁺), 139, 111, 87, 55 |

Experimental Protocols

This section provides a detailed methodology for the GC-MS analysis of this compound.

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for extracting this compound from a liquid matrix.

-

Reagents and Materials:

-

Sample containing this compound

-

Dichloromethane (DCM), GC grade

-

Anhydrous sodium sulfate

-

Separatory funnel (250 mL)

-

Glass vials with PTFE-lined caps

-

-

Procedure:

-

To 50 mL of the liquid sample in a separatory funnel, add 25 mL of dichloromethane.

-

Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

-

Allow the layers to separate completely.

-

Drain the lower organic layer (DCM) into a clean flask.

-

Repeat the extraction of the aqueous layer with a fresh 25 mL portion of DCM.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the dried extract and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

-

Transfer the final extract to a GC vial for analysis.

-

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph:

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

-

Injector Temperature: 250°C

-

Injection Mode: Splitless (1 µL injection volume)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: m/z 40-400

-

Solvent Delay: 3 minutes

-

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis protocol.

Caption: Experimental workflow for GC-MS analysis.

Fragmentation Pathway

The mass spectrum of an ester is characterized by specific fragmentation patterns. For this compound, the following diagram illustrates the expected fragmentation upon electron ionization. The molecular ion (M⁺) is expected at m/z 170. Common fragmentations for esters include McLafferty rearrangement and alpha-cleavage.[3][4][5]

Caption: Predicted fragmentation of this compound.

References

Application Notes and Protocols: Polymerization of Methyl 2-propylhex-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Polymerization of Substituted Acrylates

The polymerization of acrylate monomers is a versatile method for creating a wide range of polymeric materials. The properties of the resulting polyacrylate can be finely tuned by the choice of the ester group and any substituents on the acrylic backbone. In the case of Methyl 2-propylhex-2-enoate, the bulky alkyl groups are expected to influence the polymer's glass transition temperature (Tg), solubility, and mechanical properties.

Two primary methods for the polymerization of such monomers are free-radical polymerization and anionic polymerization.

-

Free-Radical Polymerization: This is a robust and widely used technique that can be initiated by thermal or photochemical decomposition of an initiator to generate free radicals. It is generally tolerant to trace impurities and can be carried out in bulk, solution, suspension, or emulsion.

-

Anionic Polymerization: This method, often a living polymerization, allows for precise control over the polymer's molecular weight, architecture, and end-group functionality. However, it requires stringent reaction conditions, including high-purity reagents and an inert atmosphere, as the anionic propagating species are highly reactive towards protons and other electrophiles.

Experimental Protocols

Materials and General Considerations

-

Monomer Purity: this compound should be purified prior to polymerization to remove any inhibitors (e.g., hydroquinone monomethyl ether) that are typically added for storage. This can be achieved by passing the monomer through a column of basic alumina.

-

Solvent Purity: Solvents for polymerization should be of high purity and free of water and other reactive impurities, especially for anionic polymerization. Anhydrous solvents are commercially available or can be prepared by standard drying techniques.

-

Initiator Handling: Initiators, particularly those for anionic polymerization, are often pyrophoric or highly reactive and must be handled under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

Protocol 1: Free-Radical Solution Polymerization

This protocol describes a general procedure for the free-radical polymerization of this compound in a solvent using a thermal initiator.

Materials:

-

This compound (purified)

-

2,2'-Azobisisobutyronitrile (AIBN) (initiator)

-

Anhydrous toluene or butyl acetate (solvent)

-

Methanol (non-solvent for precipitation)

-

Schlenk flask or round-bottom flask with a condenser and nitrogen inlet

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Reaction Setup: A 100 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven and cooled under a stream of dry nitrogen.

-

Reagent Addition:

-

Add this compound (e.g., 10.0 g, ~58.7 mmol) to the flask.

-

Add anhydrous toluene (e.g., 40 mL) to dissolve the monomer.

-

Add AIBN (e.g., 0.096 g, 0.587 mmol, for a monomer-to-initiator ratio of 100:1) to the solution.

-

-

Degassing: The reaction mixture is degassed to remove dissolved oxygen, which can inhibit polymerization. This can be done by three freeze-pump-thaw cycles.

-

Polymerization: The flask is placed in a preheated oil bath at 70°C and stirred for a specified time (e.g., 6-24 hours).

-

Termination and Precipitation: The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air. The polymer is isolated by precipitating the viscous solution into a large excess of cold methanol (e.g., 400 mL) with vigorous stirring.

-

Purification and Drying: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 40-50°C to a constant weight.

Visualization of the Experimental Workflow:

Application Notes and Protocols: Methyl 2-propylhex-2-enoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of Methyl 2-propylhex-2-enoate in organic synthesis. Due to the limited availability of experimental data for this specific compound, the following protocols are based on well-established reactions for structurally similar α-alkyl-α,β-unsaturated esters. These notes are intended to serve as a guide for the synthetic utility of this class of compounds.

Introduction

This compound is an α,β-unsaturated ester possessing electrophilic character at the β-carbon, making it a valuable substrate for a variety of nucleophilic addition reactions. Its structure also allows for transformations at the ester functionality and participation in cycloaddition reactions. This document outlines key synthetic applications, including Michael additions, conjugate additions with organocuprates, reductions, and Diels-Alder reactions.

Key Applications

Michael Addition with Amines

The conjugate addition of amines to α,β-unsaturated esters is a fundamental method for the synthesis of β-amino esters, which are important precursors for β-amino acids and other nitrogen-containing compounds. The reaction proceeds via nucleophilic attack of the amine at the β-carbon of the enoate.

Experimental Protocol: Synthesis of Methyl 3-(diethylamino)-2-propylhexanoate (Representative Protocol)

Reaction Scheme:

Materials:

-

This compound (1.0 eq)

-

Diethylamine (1.2 eq)

-

Methanol (or aprotic solvent like THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of this compound in methanol under an inert atmosphere, add diethylamine dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired β-amino ester.

Quantitative Data (Analogous Systems):

| Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Diethylamine | Methanol | 25 | 18 | >85 |

| Piperidine | THF | 25 | 24 | >85 |

| Dimethylamine | Water | 25 | 17-25 | >85 |

Logical Workflow for Michael Addition:

Caption: Workflow for the Michael addition of amines.

Conjugate Addition of Organocuprates

Organocuprate reagents, such as Gilman reagents (lithium dialkylcuprates), are soft nucleophiles that selectively add to the β-position of α,β-unsaturated carbonyl compounds in a 1,4-fashion. This reaction is highly effective for forming carbon-carbon bonds.

Experimental Protocol: Synthesis of Methyl 3,3-dimethyl-2-propylhexanoate (Representative Protocol)

Reaction Scheme:

Materials:

-

This compound (1.0 eq)

-

Copper(I) iodide (CuI, 1.1 eq)

-

Methyllithium (MeLi, 2.2 eq in diethyl ether)

-

Anhydrous diethyl ether or THF

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Suspend CuI in anhydrous diethyl ether under an inert atmosphere and cool to 0 °C.

-

Add methyllithium solution dropwise and stir for 30 minutes to form the lithium dimethylcuprate solution.

-

Cool the reaction mixture to -78 °C.

-

Add a solution of this compound in diethyl ether dropwise.

-

Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Quantitative Data (Analogous Systems):

| Organocuprate Reagent | Electrophile | Solvent | Temperature (°C) | Yield (%) |

| (CH₃)₂CuLi | α,β-unsaturated ester | Diethyl ether | -78 to 25 | 75-95 |

| (n-Bu)₂CuLi | α,β-unsaturated ketone | THF | -78 to 25 | High |

Signaling Pathway for Organocuprate Addition:

Caption: Pathway of organocuprate conjugate addition.

Reduction of the Carbon-Carbon Double Bond

The selective reduction of the C=C double bond in α,β-unsaturated esters can be achieved through catalytic hydrogenation, affording the corresponding saturated ester. This transformation is valuable for accessing substituted alkanoates.

Experimental Protocol: Synthesis of Methyl 2-propylhexanoate (Representative Protocol)

Reaction Scheme:

Materials:

-

This compound (1.0 eq)

-

10% Palladium on carbon (Pd/C, 1-5 mol%)

-

Methanol or Ethyl Acetate

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve this compound in methanol in a hydrogenation flask.

-

Add the Pd/C catalyst to the solution.

-

Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at a pressure of 1-4 atm.

-

Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by distillation if necessary.

Quantitative Data (Analogous Systems):

| Catalyst | Hydrogen Source | Solvent | Pressure (atm) | Yield (%) |

| Pd/C | H₂ | Methanol | 1 | >95 |

| Raney-Ni | H₂ | Ethanol | 3 | High |

Experimental Workflow for Catalytic Hydrogenation:

Caption: Workflow for catalytic hydrogenation.

Diels-Alder Reaction

As a dienophile, this compound can participate in [4+2] cycloaddition reactions with conjugated dienes to form six-membered rings. The presence of the electron-withdrawing ester group activates the double bond for this transformation. Lewis acid catalysis can enhance the reactivity and stereoselectivity of the reaction.

Experimental Protocol: Synthesis of a Cyclohexene Derivative (Representative Protocol)

Reaction Scheme:

Materials:

-

This compound (1.0 eq)

-

Butadiene (excess, can be bubbled through the solution or condensed in a sealed tube)

-

Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 eq, optional)

-

Anhydrous toluene or dichloromethane

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve this compound in anhydrous toluene in a pressure-resistant reaction vessel under an inert atmosphere.

-

If using a catalyst, add the Lewis acid at this stage.

-

Cool the vessel and introduce a measured amount of liquefied butadiene.

-

Seal the vessel and allow it to warm to room temperature, then heat to the desired temperature (e.g., 80-120 °C) for several hours.

-

Monitor the reaction progress by GC or NMR spectroscopy.

-

After completion, cool the vessel, carefully vent any excess butadiene, and quench the reaction with water if a Lewis acid was used.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the resulting cycloadduct by column chromatography or distillation.

Quantitative Data (Analogous Systems):

| Diene | Dienophile | Catalyst | Temperature (°C) | Yield (%) |

| Butadiene | Methyl acrylate | BF₃·OEt₂ | 25-80 | Good |

| Furan | Maleimide | None | 25-50 | High |

Logical Relationship in Diels-Alder Reaction:

Caption: Key components of a Diels-Alder reaction.

Application Notes and Protocols for Michael Addition Reactions Involving Methyl 2-propylhex-2-enoate